BT-11

Vue d'ensemble

Description

Il est principalement développé pour le traitement des maladies inflammatoires de l'intestin (MII), notamment la rectocolite hémorragique et la maladie de Crohn . Le composé a montré des résultats prometteurs dans des études précliniques et cliniques, démontrant son potentiel en tant qu'agent thérapeutique novateur pour les maladies auto-immunes .

Mécanisme D'action

Target of Action

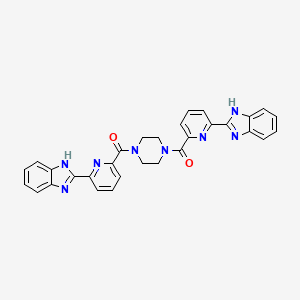

BT-11, also known as Piperazine-1,4-diylbis((6-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)methanone), primarily targets the lanthionine synthetase C-like 2 (LANCL2) pathway . This pathway plays a crucial role in the immunoregulatory process . The compound also targets CD25+ FOXP3+ CD4+ T cells , increasing their presence locally within the colon .

Mode of Action

This compound interacts with its targets by activating the LANCL2 pathway and modulating the interactions between immunological and metabolic signals in immune cells . This creates a favorable regulatory microenvironment in the gut, decreasing the production of key inflammatory mediators and increasing anti-inflammatory markers in regulatory T cells (Tregs) within the site of inflammation .

Biochemical Pathways

The activation of the LANCL2 pathway by this compound results in regulatory effects at the intersection of immunity and metabolism . LANCL2 modulates the plasticity between Th17 and regulatory T cells (Tregs), favoring the stability and suppressive capacity of Tregs . This compound enhances the IL-2/STAT5 signaling axis to induce the differentiation and stability of CD25+ FOXP3+ cells in the gastrointestinal mucosa to support immunoregulation and immunological tolerance in IBD .

Pharmacokinetics

This compound is orally active and gut-restricted . The mean fecal concentrations of this compound increase linearly with increasing oral doses . Analysis of plasma pharmacokinetics indicates that maximum systemic concentrations are approximately 1/6000th of observed concentrations in feces and the distal gastrointestinal tract .

Result of Action

The activation of the LANCL2 pathway by this compound leads to a decrease in the production of key inflammatory mediators and an increase in anti-inflammatory markers in regulatory T cells (Tregs) within the site of inflammation . This results in the amelioration of inflammatory bowel disease (IBD) symptoms . Clinical trials have shown that this compound induced placebo-adjusted clinical remission rates of up to 11.5% at week 12 .

Action Environment

The action of this compound is influenced by the gut environment, where it is restricted . The compound’s efficacy is maintained even in the absence of IL-10, suggesting that the regulatory T cell (Treg)–related elements of suppression are cell contact–mediated . When pd-1 is inhibited, both in vitro and in vivo, the efficacy of this compound is reduced .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

BT-11 est synthétisé par une série de réactions chimiques impliquant le couplage de dérivés de benzimidazole et de pyridine. Les étapes clés de la synthèse comprennent :

Formation de dérivés de benzimidazole : Le benzimidazole est synthétisé par la condensation de l'o-phénylène diamine avec des acides carboxyliques ou leurs dérivés.

Couplage avec des dérivés de pyridine : Les dérivés de benzimidazole sont ensuite couplés avec du chlorure de pyridine-2-carbonyle en présence d'une base telle que la triéthylamine pour former le produit souhaité.

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle des voies synthétiques mentionnées ci-dessus. Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final. Les conditions de réaction, telles que la température, la pression et le solvant, sont soigneusement contrôlées pour obtenir le résultat souhaité .

Analyse Des Réactions Chimiques

Types de réactions

BT-11 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des oxydes correspondants.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : This compound peut subir des réactions de substitution avec divers nucléophiles et électrophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de this compound. Ces dérivés peuvent avoir des propriétés pharmacologiques différentes et peuvent être utilisés pour diverses applications thérapeutiques .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur LANCL2, qui est fortement exprimé dans les cellules immunitaires et épithéliales de l'intestin. L'activation de LANCL2 par this compound conduit à la modulation des réponses immunitaires, y compris l'amélioration de la stabilité des cellules T régulatrices (Treg) et la suppression des cytokines pro-inflammatoires . Ce double mécanisme d'action contribue à réduire l'inflammation et à favoriser la santé intestinale chez les patients atteints de maladies inflammatoires de l'intestin .

Applications De Recherche Scientifique

BT-11 has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

BT-11 est unique en sa capacité à cibler la voie LANCL2, qui n'est pas ciblée par la plupart des thérapies existantes pour les maladies inflammatoires de l'intestin. Des composés similaires comprennent :

NSC61610 : Un analogue de this compound qui cible également la voie LANCL2.

ABA : Un autre analogue qui a été étudié pour ses propriétés anti-inflammatoires.

Comparé à ces composés, this compound a montré des profils d'efficacité et de sécurité supérieurs dans des études précliniques et cliniques .

Propriétés

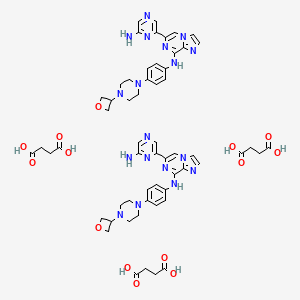

IUPAC Name |

[4-[6-(1H-benzimidazol-2-yl)pyridine-2-carbonyl]piperazin-1-yl]-[6-(1H-benzimidazol-2-yl)pyridin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N8O2/c39-29(25-13-5-11-23(31-25)27-33-19-7-1-2-8-20(19)34-27)37-15-17-38(18-16-37)30(40)26-14-6-12-24(32-26)28-35-21-9-3-4-10-22(21)36-28/h1-14H,15-18H2,(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHWZNBAQIGPOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC(=N2)C3=NC4=CC=CC=C4N3)C(=O)C5=CC=CC(=N5)C6=NC7=CC=CC=C7N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912399-75-7 | |

| Record name | BT-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1912399757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OMILANCOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4Y49H6YY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.